molecular formula C29H40N6O6 B1602097 L-Tyrosyl-D-alanylglycyl-L-phenylalanyl-D-leucinamide CAS No. 66609-26-5

L-Tyrosyl-D-alanylglycyl-L-phenylalanyl-D-leucinamide

Cat. No.: B1602097
CAS No.: 66609-26-5
M. Wt: 568.7 g/mol
InChI Key: YPERDMXQKOFCQT-LDLZHSJESA-N
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Description

L-Tyrosyl-D-alanylglycyl-L-phenylalanyl-D-leucinamide is a synthetic peptide composed of five amino acids: L-tyrosine, D-alanine, glycine, L-phenylalanine, and D-leucine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Tyrosyl-D-alanylglycyl-L-phenylalanyl-D-leucinamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:

    Resin Loading: The initial amino acid (L-tyrosine) is attached to a solid resin.

    Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.

    Coupling: The next amino acid (D-alanine) is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated for glycine, L-phenylalanine, and D-leucine.

    Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve automated peptide synthesizers to increase efficiency and yield. These machines automate the repetitive steps of SPPS, allowing for the large-scale production of peptides with high purity.

Chemical Reactions Analysis

Types of Reactions

L-Tyrosyl-D-alanylglycyl-L-phenylalanyl-D-leucinamide can undergo various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group of L-tyrosine can be oxidized to form quinones.

    Reduction: Reduction reactions can target disulfide bonds if present in the peptide.

    Substitution: Nucleophilic substitution reactions can occur at the amine or carboxyl groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or periodate can be used under mild conditions.

    Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Reduced forms of the peptide with free thiol groups.

    Substitution: Modified peptides with substituted functional groups.

Scientific Research Applications

L-Tyrosyl-D-alanylglycyl-L-phenylalanyl-D-leucinamide has several applications in scientific research:

    Biochemistry: Used as a model peptide to study protein folding and interactions.

    Pharmacology: Investigated for its potential as a therapeutic agent or drug delivery system.

    Medicinal Chemistry: Explored for its role in designing peptide-based drugs.

    Industry: Utilized in the development of peptide-based materials and sensors.

Mechanism of Action

The mechanism of action of L-Tyrosyl-D-alanylglycyl-L-phenylalanyl-D-leucinamide depends on its specific application. In general, peptides exert their effects by binding to specific receptors or enzymes, modulating their activity. The molecular targets and pathways involved can vary widely, but common mechanisms include:

    Receptor Binding: Peptides can act as agonists or antagonists of receptors, influencing cellular signaling pathways.

    Enzyme Inhibition: Peptides can inhibit enzyme activity by binding to the active site or allosteric sites.

Comparison with Similar Compounds

Similar Compounds

    L-Tyrosyl-D-alanylglycyl-D-phenylalanyl-L-methionine: Another synthetic peptide with a similar structure but different amino acid composition.

    L-Tyrosyl-L-alanylglycyl-D-phenylalanyl-D-leucine: A peptide with a similar sequence but different stereochemistry.

Uniqueness

L-Tyrosyl-D-alanylglycyl-L-phenylalanyl-D-leucinamide is unique due to its specific sequence and stereochemistry, which can influence its biological activity and stability. The presence of both L- and D-amino acids can affect its interaction with biological targets and resistance to enzymatic degradation.

Properties

IUPAC Name

(2R)-2-[[(2S)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H40N6O6/c1-17(2)13-23(26(31)38)35-29(41)24(15-19-7-5-4-6-8-19)34-25(37)16-32-27(39)18(3)33-28(40)22(30)14-20-9-11-21(36)12-10-20/h4-12,17-18,22-24,36H,13-16,30H2,1-3H3,(H2,31,38)(H,32,39)(H,33,40)(H,34,37)(H,35,41)/t18-,22+,23-,24+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPERDMXQKOFCQT-LDLZHSJESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@H](CC(C)C)C(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H40N6O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70556347
Record name L-Tyrosyl-D-alanylglycyl-L-phenylalanyl-D-leucinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70556347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

568.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66609-26-5
Record name L-Tyrosyl-D-alanylglycyl-L-phenylalanyl-D-leucinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70556347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
L-Tyrosyl-D-alanylglycyl-L-phenylalanyl-D-leucinamide
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L-Tyrosyl-D-alanylglycyl-L-phenylalanyl-D-leucinamide
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L-Tyrosyl-D-alanylglycyl-L-phenylalanyl-D-leucinamide
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L-Tyrosyl-D-alanylglycyl-L-phenylalanyl-D-leucinamide
Reactant of Route 5
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L-Tyrosyl-D-alanylglycyl-L-phenylalanyl-D-leucinamide
Reactant of Route 6
L-Tyrosyl-D-alanylglycyl-L-phenylalanyl-D-leucinamide

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